Dinocap can cause developmental toxicity according to state or federal government labeling requirements.
Meptyldinocap
CAS No.: 131-72-6
Cat. No.: VC0002523
Molecular Formula: C18H24N2O6
Molecular Weight: 364.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 131-72-6 |
---|---|
Molecular Formula | C18H24N2O6 |
Molecular Weight | 364.4 g/mol |
IUPAC Name | (2,4-dinitro-6-octan-2-ylphenyl) (E)-but-2-enoate |
Standard InChI | InChI=1S/C18H24N2O6/c1-4-6-7-8-10-13(3)15-11-14(19(22)23)12-16(20(24)25)18(15)26-17(21)9-5-2/h5,9,11-13H,4,6-8,10H2,1-3H3/b9-5+ |
Standard InChI Key | NIOPZPCMRQGZCE-WEVVVXLNSA-N |
Isomeric SMILES | CCCCCCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)/C=C/C |
SMILES | CCCCCCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C=CC |
Canonical SMILES | CCCCCCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C=CC |
Chemical Identity and Structural Properties
Molecular Architecture
Meptyldinocap’s chemical structure consists of a dinitrophenyl group esterified with a crotonate moiety, featuring a branched 1-methylheptyl chain at the ortho position relative to the nitro groups . The molecule contains 50 atoms (18 carbon, 24 hydrogen, 2 nitrogen, 6 oxygen) , with key functional groups including:
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Two aromatic nitro groups (-NO₂) at positions 4 and 6
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An aliphatic ester linkage (R-O-CO-R')
The extended conjugation system contributes to its UV absorption properties, necessitating photostability considerations in field applications .
Table 1: Fundamental Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular formula | C₁₈H₂₄N₂O₆ | |
Molecular weight | 364.4 g/mol | |
LogP (octanol-water) | 4.2 (estimated) | |
Vapor pressure | 1.3 × 10⁻⁵ Pa (25°C) | |
Water solubility | 0.98 mg/L (20°C) | |
Melting point | 63-65°C |
Toxicological Profile
Mammalian Toxicity
Rodent Models (90-day exposure):
Canine Models (1-year study):
Developmental and Reproductive Effects
Four developmental toxicity studies across three species demonstrated:
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No teratogenic effects at maternally toxic doses (up to 100 mg/kg/day)
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Absence of offspring susceptibility, contrasting with dinocap’s developmental toxicity
Analytical Methodologies for Residue Detection
QuEChERS Extraction Protocol
The European Reference Laboratory (EURL-SRM) validated a multi-residue approach:
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Extraction: Acetonitrile (15 mL) with citrate-buffered salts
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Cleanup: PSA (400 mg) + C18 (400 mg) + MgSO₄ (1200 mg)
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Hydrolysis: 0.5M NaOH (60°C, 30 min) to degrade parent compound
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LC-MS/MS Analysis:
Method validation achieved LOQs of 0.01 mg/kg across matrixes, with recoveries of 78-102% .
Agricultural Applications and Resistance Management
Target Pathogen Spectrum
Crop | Disease Agent | Application Rate (g a.i./ha) |
---|---|---|
Cucurbits | Podosphaera xanthii | 250-300 |
Grapes | Erysiphe necator | 200-250 |
Strawberries | Podosphaera aphanis | 150-200 |
Stone fruits | Sphaerotheca pannosa | 300-350 |
Field trials demonstrate 85-95% disease control when applied at 7-10 day intervals, with no phytotoxicity observed at recommended rates .
Anti-Resistance Strategies
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Maximum 3 applications per season
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Tank-mixing with quinone outside inhibitors (e.g., azoxystrobin)
Environmental Fate and Ecotoxicology
Degradation Pathways
Process | Half-life | Major Metabolites |
---|---|---|
Photolysis | 4.8 days (pH 7) | 2,4-DNOP (dinitrooctylphenol) |
Hydrolysis | Stable (pH 5-9) | None significant |
Soil degradation | 14-21 days | CO₂ (62%), bound residues (33%) |
The primary environmental concern stems from 2,4-DNOP, which exhibits greater mobility (Koc = 312 L/kg) than the parent compound .
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